molecular formula C9H6ClF3O2 B2668443 3-(4-Chlorophenoxy)-1,1,1-trifluoropropan-2-one CAS No. 1260848-93-8

3-(4-Chlorophenoxy)-1,1,1-trifluoropropan-2-one

Cat. No. B2668443
M. Wt: 238.59
InChI Key: QJSCYRXBMSOOKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenoxy)-1,1,1-trifluoropropan-2-one, commonly known as CF3, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CF3 is a colorless liquid with a molecular weight of 252.63 g/mol and a boiling point of 135-137°C. This chemical compound is widely used in various scientific fields, including biochemistry, pharmacology, and organic chemistry.

Scientific Research Applications

Oxidative Degradation Studies

Studies have investigated the degradation of compounds similar to 3-(4-Chlorophenoxy)-1,1,1-trifluoropropan-2-one, such as 4-chlorophenol, using various oxidative methods. For instance, the degradation of 4-chlorophenol in acidic solutions has been explored using electrochemical methods involving hydrogen peroxide electrogeneration, demonstrating significant removal of organic carbon by processes like electro-Fenton and photoelectro-Fenton, where Fe2+ acts as a catalyst (Brillas et al., 1998). This research provides insights into the potential oxidative degradation pathways for similar compounds.

Catalytic Activity in Redox Reactions

Cobalt corroles, including compounds like (5,10,15-tris(pentafluorophenyl)corrole)cobalt, have been investigated for their catalytic activity in the reduction of dioxygen in various systems. These studies reveal the redox properties of these corroles in different solvents, suggesting potential applications in redox reactions involving similar fluorinated compounds (Kadish et al., 2008).

Photophysical Properties of Fluorinated Compounds

The synthesis and study of various fluorinated compounds, such as phlorin macrocycles with different aryl substituents, have provided valuable insights into their multielectron redox and photochemical properties. These studies highlight the potential applications of similar fluorinated compounds in light absorption and redox chemistry (Pistner et al., 2013).

Photoluminescent and Magnetic Properties

Research on 4-(2-tetrathiafulvalenyl-ethenyl)pyridine (TTF-CH=CH-Py) radical cation salts containing poly(beta-diketonate) rare earth complexes has provided insights into the photoluminescent and magnetic properties of these compounds. Such studies could be relevant for understanding the properties of similar fluorinated compounds (Pointillart et al., 2009).

Environmental Applications

There is significant research on the degradation of environmental pollutants using advanced oxidation processes. For example, the oxidative degradation of 4-chlorophenol using the Cr(III)/Cr(VI) redox cycle in water treatment processes illustrates the potential environmental applications of similar fluorinated compounds (Bokare & Choi, 2011).

properties

IUPAC Name

3-(4-chlorophenoxy)-1,1,1-trifluoropropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c10-6-1-3-7(4-2-6)15-5-8(14)9(11,12)13/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSCYRXBMSOOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenoxy)-1,1,1-trifluoropropan-2-one

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